N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide is a compound that integrates the structural motifs of benzimidazole and pyrazole, both of which are significant in medicinal chemistry due to their biological activities. This compound is characterized by its potential applications in pharmaceuticals, particularly in the development of antitumor agents and other therapeutic modalities.
The synthesis and characterization of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide have been documented in various scientific studies, highlighting its synthesis methods, structural properties, and biological activities. Notably, research articles have outlined the compound's synthesis from precursors involving benzamide and pyrazole derivatives, utilizing techniques such as refluxing and recrystallization for purification .
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide is classified as a heterocyclic organic compound. It contains both a benzimidazole and a pyrazole ring, which categorize it within the broader class of nitrogen-containing heterocycles. These types of compounds are often investigated for their pharmacological properties.
The synthesis of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide typically involves several key steps:
The synthesis may involve monitoring reaction conditions such as temperature and time, typically refluxing at elevated temperatures (around 135–140 °C) for several hours to ensure complete reaction . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure.
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide features a complex molecular structure comprising:
The molecular formula for N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide is , with a molecular weight of approximately 270.30 g/mol. Structural elucidation through X-ray crystallography or advanced spectroscopic techniques can provide insights into bond lengths and angles, confirming the planarity and arrangement of substituents around the rings.
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide can undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound can be monitored using thin-layer chromatography (TLC) to assess product formation and purity. The use of high-performance liquid chromatography (HPLC) may also be applicable for more precise analysis.
The mechanism of action for N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways.
Data suggests that compounds containing benzimidazole and pyrazole moieties exhibit significant antitumor activity by inhibiting specific pathways related to cancer cell proliferation. The exact mechanism may involve:
Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide is typically characterized by:
Chemical properties include:
Relevant analyses such as elemental analysis can confirm the composition, while spectral data (IR, NMR) provide insights into functional groups present.
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide has potential applications in various fields:
Research continues to explore its efficacy against various cancer cell lines, contributing to the understanding of its therapeutic potential.
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to an imidazole. This structural motif confers significant versatility in biological interactions, enabling broad therapeutic applications. Early benzimidazole-based drugs emerged as antiparasitic agents (e.g., albendazole and mebendazole), leveraging their ability to disrupt microtubule assembly in parasites [5]. Subsequent research revealed additional pharmacological activities, including antiviral, antifungal, and antibacterial effects, attributed to the nucleus’s capacity to mimic purine bases and interact with nucleic acids or enzymes [5]. The development of proton pump inhibitors (e.g., omeprazole) further underscored the scaffold’s utility in gastrointestinal disorders, where benzimidazoles covalently inhibit H⁺/K⁺ ATPase. The evolution of this chemotype demonstrates a trajectory from broad-spectrum agents to targeted therapies, setting the foundation for hybrid molecules like N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide.
Table 1: Historical Milestones of Benzimidazole-Based Therapeutics
Time Period | Key Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
1960s–1970s | Thiabendazole | Anthelmintic/Antifungal | Simple 2-substituted benzimidazole |
1980s | Omeprazole | Antiulcer (PPI) | Benzimidazole-pyridine hybrid |
1990s–2000s | Albendazole | Broad-spectrum antiparasitic | Carbamate-functionalized benzimidazole |
2010s–Present | N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide | Kinase inhibition (investigational) | Triheterocyclic benzimidazole-pyrazole-benzamide |
Pyrazole, a five-membered diunsaturated ring with two adjacent nitrogen atoms, contributes critically to kinase inhibitory activity in hybrid scaffolds. Its planar structure facilitates π-π stacking interactions in the ATP-binding pockets of kinases, while nitrogen atoms coordinate hydrogen bonds with key residues like hinge-region amino acids. In N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide, the pyrazole ring serves as a central linker connecting the benzimidazole and benzamide units, optimizing spatial orientation for target engagement [2] [7]. This moiety is frequently observed in inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases—targets implicated in unchecked cell proliferation in cancers. For instance, pyrazole-containing derivatives demonstrate potent inhibition of Aurora Kinase A (IC₅₀ values in nanomolar range), a serine/threonine kinase regulating mitotic spindle assembly and centrosome maturation [2]. The pyrazole’s ability to adopt multiple tautomeric forms further enhances binding versatility, enabling adaptive interactions with diverse kinase isoforms.
The integration of benzimidazole, pyrazole, and benzamide into a single scaffold (C₁₇H₁₃N₅O; CID 135566361) represents a strategic advancement in heterocyclic drug design [1] [3]. Each component contributes distinct pharmacophoric properties:
Table 2: Structural and Pharmacokinetic Properties of N-[3-(1H-Benzimidazol-2-yl)-1H-Pyrazol-4-yl]benzamide
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₁₃N₅O | PubChem CID 135566361 [1] |
CAS Registry Number | 825615-92-7 | Vendor Data [3] |
IUPAC Name | N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide | DrugBank [2] |
SMILES | O=C(NC1=CNN=C1C1=NC2=C(N1)C=CC=C2)C1=CC=CC=C1 | PubChem [1] |
Predicted logP | 3.15 | ALOGPS [2] |
Hydrogen Bond Acceptors | 3 | DrugBank [2] |
Hydrogen Bond Donors | 3 | DrugBank [2] |
Spectroscopic analyses confirm the scaffold’s stability and electronic configuration. Infrared spectroscopy reveals characteristic absorptions at 3153 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (amide C=O), and 1611 cm⁻¹ (C=N of benzimidazole) [5]. Nuclear magnetic resonance (NMR) highlights key proton environments: the benzamide CONH proton appears at δ 12.55 ppm, while the benzimidazole NH resonates at δ 10.17 ppm (DMSO-d₆) [5]. The scaffold’s near-planar conformation (evidenced by X-ray crystallography in PDB entries 2w1f/2w1h) facilitates deep penetration into kinase catalytic clefts [2]. Quantum mechanical calculations further predict high aromaticity and charge delocalization across the fused rings, underpinning robust interactions with targets like CDK2 and Aurora A [2] [4]. This tripartite design exemplifies structure-based optimization for next-generation kinase modulators, balancing target affinity with physicochemical properties for therapeutic development.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: